
6-((tert-Butoxycarbonyl)(methyl)amino)hexanoic acid
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Overview
Description
6-((tert-Butoxycarbonyl)(methyl)amino)hexanoic acid is a chemical compound that features a tert-butoxycarbonyl (BOC) protecting group attached to a hexanoic acid backbone with a methylamino group. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Large-scale production typically involves similar methods but may use more advanced techniques and equipment to ensure purity and yield.
Types of Reactions:
Oxidation: The hexanoic acid portion can undergo oxidation reactions to form various derivatives.
Reduction: The BOC-protected amine can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the carboxylic acid site.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and their derivatives.
Reduction Products: Amines and amides.
Substitution Products: Esters, amides, and other derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of peptides and other bioactive molecules. Biology: It serves as a protecting group in peptide synthesis, ensuring the stability of amino acids during reactions. Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates. Industry: It is utilized in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through its BOC-protected amine group, which can be selectively deprotected under acidic conditions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes and receptors involved in biological processes.
Comparison with Similar Compounds
6-((tert-Butoxycarbonyl)amino)hexanoic acid: Similar structure but lacks the methyl group.
6-((tert-Butoxycarbonyl)hydrazinyl)nicotinic acid: Contains a different functional group (hydrazinyl) attached to the BOC group.
6-((tert-Butoxycarbonyl)amino)hexanoic acid N-succinimidyl ester: An ester derivative used in peptide coupling reactions.
Uniqueness: The presence of the methyl group in 6-((tert-Butoxycarbonyl)(methyl)amino)hexanoic acid provides unique reactivity and stability compared to its similar counterparts.
This compound's versatility and stability make it a valuable tool in various scientific and industrial applications. Its ability to undergo a range of chemical reactions and its role in protecting groups in peptide synthesis highlight its importance in both research and industry.
Biological Activity
6-((tert-Butoxycarbonyl)(methyl)amino)hexanoic acid, often referred to as a derivative of amino acids, plays a significant role in organic synthesis, particularly in peptide synthesis. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for the selective protection of amine functionalities during various synthetic processes. Its biological activity is primarily linked to its use as a precursor for bioactive molecules and its involvement in biochemical pathways.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound contains:
- A hexanoic acid backbone
- A Boc group that serves as a protecting group for the amino functionality
Biological Activity Overview
The biological activity of this compound is largely associated with its application in peptide synthesis and potential interactions with biological systems. While specific activities have not been extensively documented, several aspects warrant attention:
- Role in Peptide Synthesis : The Boc protecting group allows for selective reactions, making it valuable in the synthesis of peptides and complex molecules. The stability of this protecting group facilitates the synthesis process by preventing unwanted side reactions during deprotection steps.
- Interaction with Biological Systems : Although direct biological activities are not well-characterized, compounds like this compound may serve as precursors for bioactive molecules that interact with various biological targets.
- Potential Targeting of Enzymes : Similar compounds have been shown to interact with enzymes such as histone deacetylases (HDACs), suggesting that derivatives may influence acetylation status in proteins, impacting cellular processes.
Table 1: Summary of Biological Activities Related to Derivatives
Compound Name | Biological Activity | Mechanism of Action | References |
---|---|---|---|
This compound | Precursor for bioactive molecules | Potential interactions with enzymes | |
(S)-2-Acetamido-6-((tert-butoxycarbonyl)amino)hexanoic acid | Targets HDACs | Regulates lysine acetylation | |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid | Peptide synthesis | Involvement in cellular pathways |
The mechanism by which this compound exerts its effects is primarily through its role as a protecting group in peptide synthesis. The Boc group protects the amine from unwanted reactions during synthetic steps, allowing for controlled modifications and the eventual release of active peptides.
Biochemical Pathways
Research indicates that compounds similar to this derivative may influence key biochemical pathways:
- Histone Acetylation : By acting as substrates for HDACs, these compounds can modulate the acetylation status of histones, thereby influencing gene expression and cellular functions.
Properties
IUPAC Name |
6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13(4)9-7-5-6-8-10(14)15/h5-9H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRXFDQJTBAVMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100222-98-8 |
Source
|
Record name | 6-{[(tert-butoxy)carbonyl](methyl)amino}hexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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